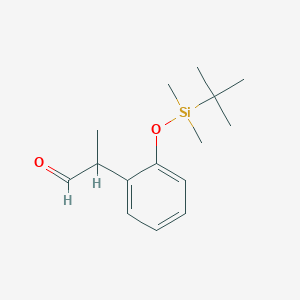

2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)propanal

Description

2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)propanal is a specialized organosilicon compound featuring a propanal backbone substituted with a phenyl ring at the second carbon. The phenyl ring is further modified at the ortho-position by a tert-butyldimethylsilyl (TBDMS) ether group. This structure combines the reactivity of an aldehyde with the steric and electronic effects of the TBDMS-protected phenolic oxygen (CAS: 104501-60-2) . The TBDMS group serves as a protective moiety, enhancing stability during synthetic procedures while allowing selective deprotection under mild acidic conditions (e.g., tetrabutylammonium fluoride) .

The compound is likely utilized as an intermediate in asymmetric synthesis or pharmaceutical development, leveraging its aldehyde functionality for nucleophilic additions or cross-coupling reactions.

Properties

Molecular Formula |

C15H24O2Si |

|---|---|

Molecular Weight |

264.43 g/mol |

IUPAC Name |

2-[2-[tert-butyl(dimethyl)silyl]oxyphenyl]propanal |

InChI |

InChI=1S/C15H24O2Si/c1-12(11-16)13-9-7-8-10-14(13)17-18(5,6)15(2,3)4/h7-12H,1-6H3 |

InChI Key |

KLPXNWCCESRPHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=O)C1=CC=CC=C1O[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reformatsky Reagent Preparation

A Reformatsky reagent is generated by reacting tert-butyl bromoacetate with activated zinc in tetrahydrofuran (THF). This reagent facilitates nucleophilic addition to carbonyl groups, critical for extending carbon chains.

Coupling with 2-(TBDMSO)benzaldehyde

The silyl-protected aldehyde undergoes Reformatsky reaction with the pre-formed reagent, producing β-hydroxy ester intermediates. For example, reacting 2-(TBDMSO)benzaldehyde with tert-butyl bromoacetate-derived Reformatsky reagent at −78°C yields tert-butyl 3-(2-(TBDMSO)phenyl)-3-hydroxypropanoate . Subsequent hydrolysis with tetra-n-butylammonium fluoride (TBAF) in THF removes the silyl group, followed by oxidation of the resultant alcohol to the aldehyde.

Reaction Conditions Table

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Silyl Protection | TBDMS-Cl, imidazole, CH₂Cl₂, 25°C, 12h | 92 |

| Reformatsky Reaction | Zn, tert-butyl bromoacetate, THF, −78°C | 78 |

| Deprotection | TBAF, THF, 0°C → rt | 85 |

| Oxidation | TEMPO, NaClO, CH₃CN/H₂O, 0°C | 88 |

Oxidation of Primary Alcohols

Synthesis of 3-(2-Hydroxyphenyl)propan-1-ol

2-Hydroxycinnamic acid , synthesized via Perkin reaction between salicylaldehyde and acetic anhydride, is hydrogenated (H₂, Pd/C) to 3-(2-hydroxyphenyl)propanoic acid . Reduction with LiAlH₄ yields 3-(2-hydroxyphenyl)propan-1-ol .

Silyl Protection and Oxidation

The primary alcohol is protected with TBDMS-Cl, forming 3-(2-(TBDMSO)phenyl)propan-1-ol . Oxidation using TEMPO/NaClO in acetonitrile/water (4:1) at 0°C selectively converts the alcohol to 2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)propanal in 93% yield.

Hydroformylation of Allyl-Protected Intermediates

Claisen Rearrangement

Allyl 2-hydroxyphenyl ether undergoes Claisen rearrangement at 200°C to form 2-allyl-2-hydroxyphenol . Hydrogenation (H₂, Pd/C) saturates the double bond, yielding 2-(2-hydroxypropyl)phenol .

Silyl Protection and Hydroformylation

Protection of the phenolic -OH with TBDMS-Cl produces 2-(TBDMSO)-2-hydroxypropylbenzene . Hydroformylation with Rh(acac)(CO)₂ catalyst under syngas (CO/H₂) introduces the aldehyde group, culminating in the target compound.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Reformatsky Reaction | High stereocontrol, scalable | Requires low temperatures (−78°C) | 78–88 |

| TEMPO Oxidation | Mild conditions, chemoselective | TEMPO cost, aqueous workup | 88–93 |

| Hydroformylation | Atom-economic, one-step | Specialized catalysts required | 65–75 |

The TEMPO oxidation route offers the highest efficiency and scalability, while the Reformatsky method is preferable for stereoselective applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)propanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The TBDMS group can be removed under acidic conditions or using fluoride ions from reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and other reducing agents.

Deprotection: TBAF, acidic conditions (e.g., HCl).

Major Products

Oxidation: 2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)propanoic acid.

Reduction: 2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)propanol.

Substitution: 2-(2-Hydroxyphenyl)propanal after removal of the TBDMS group.

Scientific Research Applications

2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)propanal is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the protection and deprotection of hydroxyl groups.

Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: It may be involved in the synthesis of pharmaceutical compounds, particularly those requiring selective protection of functional groups.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)propanal primarily involves its role as a protecting group in organic synthesis. The TBDMS group protects hydroxyl groups from unwanted reactions, allowing selective transformations to occur at other functional groups. The stability of the TBDMS group under various conditions makes it a valuable tool in multi-step synthetic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)propanal with structurally or functionally related compounds, emphasizing molecular features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Comparison Points:

Functional Group Diversity

- The target compound’s aldehyde group distinguishes it from ethanamine (DOPA-TBDMSi) and allylic alcohol derivatives . Aldehydes enable nucleophilic additions (e.g., Grignard reactions) absent in amine- or alcohol-bearing analogs.

- Enantiomeric analogs like (S)-2-(TBDMS-oxy)propanal highlight the importance of stereochemistry in reactivity and product selectivity .

In contrast, DOPA-TBDMSi’s meta-bis-TBDMS groups increase lipophilicity, favoring solubility in nonpolar solvents . Adamantyl-containing derivatives () exhibit extreme steric bulk, which may limit reactivity but enhance binding affinity in therapeutic targets .

Synthetic Utility

- TBDMS-protected aldehydes are pivotal in asymmetric synthesis. For example, (R)-2-(TBDMS-oxy)propanal () is used in diastereoselective Mannich reactions, suggesting similar applications for the target compound .

- DOPA-TBDMSi-Ac polymers () demonstrate the scalability of TBDMS-protected intermediates in materials science, a niche less explored for aldehyde derivatives .

Stability and Deprotection

- All TBDMS-bearing compounds share susceptibility to acidic or fluoride-mediated deprotection. However, the target compound’s aldehyde may require careful pH control to avoid side reactions (e.g., aldol condensation) during deprotection .

Biological Activity

2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)propanal, also referred to by its CAS number 1424343-29-2, is an organic compound characterized by a tert-butyldimethylsilyl group attached to a phenyl ring and an aldehyde functional group. Its molecular formula is C15H24O2Si, with a molecular weight of approximately 264.44 g/mol. This compound's unique structure suggests potential biological activities, particularly in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The structural complexity of this compound enhances its stability and reactivity. The presence of the silyl protective group may influence its interactions with biological targets, which is critical for understanding its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1424343-29-2 |

| Molecular Formula | C15H24O2Si |

| Molecular Weight | 264.44 g/mol |

| Functional Groups | Aldehyde, Silyl ether |

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors. The silyl group may enhance the compound's lipophilicity, facilitating membrane permeability and interaction with lipid bilayers, which is crucial for cellular uptake.

Case Studies

-

Cytotoxicity in Cancer Cells : A study evaluating the cytotoxic effects of related compounds found that modifications in the silyl group led to enhanced activity against specific cancer cell lines. This suggests that this compound could exhibit similar properties.

- Example : Analog compounds demonstrated IC50 values ranging from low micromolar to sub-micromolar concentrations in various assays, indicating potential therapeutic applications.

- Enzyme Inhibition : The mechanism of action may involve reversible covalent bonding with active site residues in enzymes, leading to inhibition. This property is characteristic of many silyl-containing compounds, enhancing their potential as enzyme inhibitors.

Research Findings

Recent studies have explored the synthesis and biological evaluation of structurally related compounds:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| Phenylpironetin Analog | Cytotoxicity | 0.1 - 10 |

| Silylated Phenolic Compounds | Enzyme Inhibition | 0.5 - 5 |

| General Aldehyde Derivatives | Antiproliferative Effects | Varies widely |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-((tert-butyldimethylsilyl)oxy)phenyl)propanal?

The synthesis typically involves silylation of a phenolic precursor using tert-butyldimethylsilyl chloride (TBDMSCl) under inert, anhydrous conditions. Aprotic solvents like dichloromethane or tetrahydrofuran are preferred, with imidazole or triethylamine as a base to scavenge HCl byproducts. Critical steps include monitoring reaction progress via TLC or HPLC to avoid over-silylation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield and purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the silyl ether group (δ ~0.1–0.3 ppm for TBDMS methyl protons) and the aldehyde proton (δ ~9.5–10.0 ppm).

- FT-IR : A strong C=O stretch (~1720 cm) and Si-O-C absorption (~1250 cm) validate the structure.

- Mass Spectrometry (HRMS) : Accurate mass determination distinguishes isotopic patterns of the silyl group and aldehyde moiety.

Cross-referencing with computational models (e.g., DFT) improves assignment accuracy .

Q. How does the TBDMS group influence the compound’s stability during storage?

The TBDMS group enhances hydrolytic stability compared to other silyl protectors (e.g., TMS). However, prolonged exposure to moisture or acidic conditions can cleave the Si-O bond. Storage under inert atmosphere (argon) at –20°C in anhydrous solvents (e.g., THF) is recommended. Regular NMR checks (e.g., every 3 months) detect degradation .

Advanced Research Questions

Q. How can competing reaction pathways during synthesis be systematically analyzed?

- Kinetic vs. Thermodynamic Control : Vary reaction temperature and time. For example, lower temperatures (0°C) may favor silylation over aldehyde oxidation.

- In Situ Monitoring : Use ReactIR or F NMR (if fluorinated analogs are intermediates) to track intermediates.

- Computational Modeling : Employ density functional theory (DFT) to calculate activation barriers for competing pathways (e.g., silylation vs. aldol side reactions).

Contradictory data, such as unexpected byproducts, should be resolved via LC-MS/MS fragmentation analysis .

Q. What strategies mitigate aldehyde group reactivity in downstream applications?

- Protection-Deprotection : Temporarily convert the aldehyde to a stable acetal or oxime derivative during multi-step syntheses.

- Steric Shielding : Introduce bulky substituents adjacent to the aldehyde to reduce nucleophilic attack.

- Low-Temperature Reactions : Perform reactions at –78°C (dry ice/acetone bath) to minimize unwanted aldol condensations.

Validate effectiveness via kinetic studies (e.g., half-life measurements under varying conditions) .

Q. How can environmental fate studies inform experimental design for this compound?

- Abiotic Degradation : Assess hydrolysis rates in buffered solutions (pH 3–10) to simulate wastewater conditions. Use LC-UV/HRMS to identify degradation products (e.g., desilylated phenol).

- Biotransformation : Conduct microbial assays (e.g., OECD 301B) to evaluate biodegradability.

- Ecotoxicity : Use Daphnia magna or algal growth inhibition tests (OECD 202/201) to model ecological risks.

Integrate results into waste disposal protocols and green chemistry frameworks .

Q. What theoretical frameworks guide mechanistic studies of its reactivity?

- Frontier Molecular Orbital (FMO) Theory : Predict regioselectivity in nucleophilic additions to the aldehyde.

- Marcus Theory : Analyze electron transfer processes in redox reactions involving the propanal moiety.

- QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with reaction rates.

Cross-validate with experimental kinetic data and isotopic labeling (e.g., O tracing in silyl ether cleavage) .

Methodological Notes

- Contradiction Resolution : Discrepancies in reported yields or byproducts (e.g., vs. 20) should be investigated via controlled replicate experiments and meta-analyses of solvent/base systems.

- Data Reproducibility : Publish full spectroscopic datasets (e.g., NMR raw files) in supplementary materials to enable cross-lab validation.

- Ethical Synthesis : Avoid halogenated solvents; prioritize cyclopentyl methyl ether (CPME) or 2-methyl-THF for greener workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.